4-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide
Description
Properties
IUPAC Name |
4-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O3S/c1-2-22-14-16-24(17-15-22)32-28(36)21-38-30-33-26-12-7-6-11-25(26)29(37)34(30)20-8-13-27(35)31-19-18-23-9-4-3-5-10-23/h3-7,9-12,14-17H,2,8,13,18-21H2,1H3,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVFDFASKYDYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
Formation of the Butanamide Side Chain: This step involves the coupling of the intermediate with a butanoyl chloride or butanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: As a probe to study biological processes and interactions, particularly those involving sulfanyl and carbamoyl groups.
Medicine: Potential therapeutic applications due to its unique structure and reactivity, which may allow it to interact with specific biological targets.
Industry: Use in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl and carbamoyl groups play a crucial role in these interactions, potentially affecting processes such as signal transduction, enzyme inhibition, and protein-protein interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a quinazolinone backbone with multiple analogues, differing in substituents and side chains. Key comparisons are summarized below:
Key Differences and Implications
The sulfamoyl group in introduces hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration compared to the phenethyl group in the target compound.
Side Chain Modifications :
- The butanamide chain in the target compound provides greater conformational flexibility than the shorter acetamide chains in , and . This flexibility could influence binding kinetics in enzyme inhibition.
- The thiazolyl group in introduces heterocyclic aromaticity, which may enhance π-π stacking interactions but reduce metabolic stability compared to the phenethyl terminus in the target compound.
Synthetic Pathways :
- The synthesis of the target compound likely involves:
Spectroscopic and Tautomeric Considerations
- IR Spectroscopy: The absence of C=O stretching bands (~1663–1682 cm⁻¹) in cyclized quinazolinones (confirmed in ) differentiates them from intermediates like hydrazinecarbothioamides.
- Tautomerism: Quinazolinones with sulfanyl groups (e.g., target compound) exhibit thione-thiol tautomerism, as observed in for triazole derivatives. However, spectral data (e.g., νC=S at ~1247–1255 cm⁻¹) confirm the dominance of the thione form in such systems .
Biological Activity
The compound 4-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide is a complex organic molecule characterized by its unique structural features, including a quinazoline core and multiple functional groups. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 396.6 g/mol . The structure includes:
- Quinazoline core : Known for its diverse biological activities.
- Butanamide side chain : Enhances solubility and potential binding interactions.
- Sulfanyl group : May contribute to the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Many quinazoline derivatives have shown promise as anticancer agents by inhibiting specific kinases involved in tumor growth and proliferation.
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Compounds in this class are being investigated for their potential to modulate inflammatory pathways.
Anticancer Research
A study focused on quinazoline derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 50 µM , indicating potent activity.
Antimicrobial Studies
In antimicrobial assays, derivatives similar to the target compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains significantly influenced antibacterial activity, with some compounds achieving inhibition zones greater than 15 mm .
Anti-inflammatory Effects
Preliminary studies have shown that the compound can reduce inflammatory markers in vitro. In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates purified?
The synthesis involves multi-step reactions:
Nucleophilic substitution to introduce the sulfanyl group.
Cyclocondensation for quinazolinone ring formation.
Amide coupling using carbodiimide-based activating agents (e.g., EDCI/HOBt) .
Key intermediates are purified via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures). Reaction yields range from 65–85% depending on solvent polarity and temperature control (60–80°C) .
Q. What analytical techniques confirm structural integrity and purity?
- NMR Spectroscopy : and NMR identify substituent positions (e.g., quinazolinone C=O at ~170 ppm, sulfanyl S–CH at δ 3.8–4.2 ppm) .
- HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 547.23) .
Q. What preliminary biological activities are reported for structurally analogous compounds?
Sulfanyl-quinazolinone derivatives exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Anti-inflammatory effects : 40–60% COX-2 inhibition at 10 µM .
- Kinase inhibition : IC values <100 nM for EGFR tyrosine kinase .
Advanced Research Questions
Q. How can synthesis yields be optimized when conflicting solvent polarity effects are reported?
Contradictory data exist on solvent polarity impacts:
Q. How do researchers resolve discrepancies in biological activity data across studies?
Discrepancies arise from:
- Assay variability : In vitro vs. cell-based models (e.g., 50% lower activity in 3D spheroid vs. monolayer cultures) .
- Purity thresholds : Impurities >5% reduce activity by 30–40% .
Methodology : - Standardize assays using ATCC cell lines and IC normalization .
- Validate purity via orthogonal techniques (HPLC + NMR) .
Q. What computational strategies predict target interactions and binding modes?
- Molecular docking : AutoDock Vina identifies hydrogen bonding with quinazolinone C=O and hydrophobic interactions with the 4-ethylphenyl group .
- MD simulations : 100-ns simulations reveal stable binding to EGFR’s ATP pocket (RMSD <2 Å) .
- ADMET prediction : SwissADME calculates moderate BBB permeability (logBB = 0.3) and CYP3A4 metabolism risks .
Key Challenges and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
